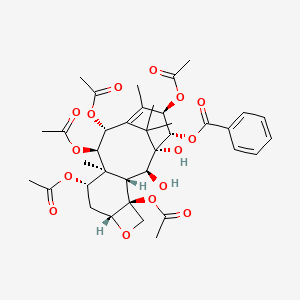

14beta-Benzoyloxy-2-deacetylbaccatin VI

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24-,25+,27+,28+,29-,30-,31-,32-,35+,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJVBWJAVYPFDJ-PRWXGGKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biosynthetic Context and Starting Materials

The taxane skeleton originates from the diterpenoid precursor taxa-4(5),11(12)-diene, which undergoes oxygenation, acylations, and hydroxylations to form 10-deacetylbaccatin III (10-DAB). While biosynthesis in Taxus species provides a natural route to 10-DAB, industrial-scale production relies on semi-synthetic methods due to the low yield of plant extraction. 10-DAB serves as the foundational precursor for 14beta-Benzoyloxy-2-deacetylbaccatin VI, with modifications introduced at the 2-, 10-, and 14-positions through targeted reactions.

Stepwise Synthetic Preparation

Protection of Hydroxyl Groups

The synthesis begins with the protection of hydroxyl groups on 10-DAB to prevent undesired side reactions. The 7- and 10-hydroxyl groups are typically protected using trichloroethoxycarbonyl (TROC) groups, achieved by reacting 10-DAB with trichloroethyl chloroformate in the presence of a base such as sodium methoxide. This step proceeds under inert atmospheres (nitrogen or argon) at temperatures between and , with reaction times optimized to 30 minutes–2 hours.

Side-Chain Coupling at C-13

A phenylisoserine side-chain precursor, often a beta-lactam derivative, is coupled to the protected 10-DAB analogue at the C-13 position. This reaction employs Lewis acids (e.g., boron trifluoride etherate) as catalysts, facilitating nucleophilic attack on the beta-lactam carbonyl. The resulting intermediate retains a hydroxy-protecting group (R1) at the 2'-position of the phenylisoserine side chain, which is critical for subsequent deprotection steps.

Deprotection at C-7 and C-10

The TROC groups at C-7 and C-10 are removed using reducing agents like lithium aluminum hydride or catalytic hydrogenolysis. Simultaneously, Lewis acids such as zinc chloride enhance regioselectivity, ensuring the 14beta position remains unaltered. This step is conducted in anhydrous tetrahydrofuran at to , yielding a 7,10-dihydroxy intermediate.

Benzoylation at the 14beta Position

Selective benzoylation at the 14beta hydroxyl group is achieved using benzoyl chloride in pyridine. The reaction proceeds at to over 4–12 hours, with excess pyridine neutralizing generated HCl. The 2-hydroxyl group remains unprotected at this stage, enabling subsequent deacetylation.

Deacetylation at the 2-Position

The acetyl group at C-2 is hydrolyzed using aqueous hydrochloric acid () at to for 2–50 hours. This step requires precise pH control to avoid ester hydrolysis at other positions. The final product is purified via column chromatography or recrystallization from methanol-water mixtures.

Reaction Optimization and Conditions

Temperature and Solvent Systems

| Step | Temperature Range | Preferred Solvent | Catalyst/Base |

|---|---|---|---|

| Protection (TROC) | Dichloromethane | Sodium methoxide | |

| Side-chain coupling | Tetrahydrofuran | Boron trifluoride etherate | |

| Deprotection (TROC) | Tetrahydrofuran/Water | Lithium aluminum hydride | |

| Benzoylation | Pyridine | — | |

| Deacetylation | Aqueous HCl/Methanol | Hydrochloric acid |

Critical Parameters for Yield and Purity

-

Inert Atmosphere : Protection and coupling steps require nitrogen or argon to prevent oxidation.

-

Acid Concentration : Deacetylation at C-2 necessitates HCl concentrations of 0.1–1.0 M to minimize side reactions.

-

Reaction Monitoring : Thin-layer chromatography (TLC) with vanillin-sulfuric acid staining is employed to track intermediate formation.

Structural Characterization

This compound is characterized by:

-

Nuclear Magnetic Resonance (NMR) :

Applications and Derivative Synthesis

This compound serves as a pivotal intermediate for:

Scientific Research Applications

Cancer Treatment

One of the primary applications of 14beta-Benzoyloxy-2-deacetylbaccatin VI is in cancer therapy. The compound has been investigated for its anti-cancer properties, particularly due to its mechanism of action involving microtubule stabilization. By binding to tubulin, it inhibits cell division and promotes apoptosis in cancer cells, similar to other taxoids like paclitaxel .

Case Studies :

- Breast Cancer : Studies have shown that derivatives of baccatin compounds exhibit cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with promising half-maximal inhibitory concentration (IC50) values .

- Lung Cancer : Research indicates that this compound can effectively inhibit cell proliferation in lung cancer models .

Biological Studies

Beyond its anti-cancer applications, this compound is also utilized in various biological studies to understand cellular mechanisms related to growth and apoptosis. Its effects on different cell lines provide insights into the pathways involved in cancer progression and treatment responses .

Pharmaceutical Development

The compound serves as a precursor in synthesizing more complex taxoid derivatives aimed at enhancing therapeutic efficacy. Its structural characteristics allow for modifications that can lead to new drug formulations with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing microtubules, the compound inhibits cell division, leading to apoptosis in cancer cells. This mechanism is similar to that of other taxoid compounds, making it a valuable candidate for anti-cancer research .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The key differences between 14beta-benzoyloxy-2-deacetylbaccatin VI and related compounds lie in their functional groups and substitution patterns. Below is a comparative analysis:

Key Observations :

- Substituent Impact: The C14β benzoyloxy group in this compound increases its molecular weight compared to non-benzoylated analogs like baccatin III or 10-deacetylbaccatin III.

- Deacetylation : The absence of acetyl groups at C2 and C13 distinguishes it from baccatin III (acetylated at C2/C13) and 10-deacetylbaccatin III (acetylated only at C13) .

- Oxetane Ring : All compounds retain the oxetane ring (D-ring), a critical feature for microtubule-stabilizing activity in taxanes .

Physicochemical Properties

The benzoyloxy group likely reduces polarity compared to hydroxylated analogs, aligning with trends seen in other taxoids.

Biological Activity

14beta-Benzoyloxy-2-deacetylbaccatin VI is a diterpenoid compound derived from the bark of the Taxus chinensis plant. This compound is part of the taxane family, which is renowned for its anticancer properties, particularly in the development of chemotherapeutic agents. Its unique structural modifications, including a benzoyloxy group at the C14 position and a deacetylated baccatin VI core, enhance its biological activity and stability compared to other taxanes.

The primary mechanism of action for this compound involves the stabilization of microtubules during cell division. By binding to beta-tubulin, it prevents the disassembly of microtubules, thereby inhibiting mitosis and inducing apoptosis in cancer cells. This mechanism is similar to that of paclitaxel, another well-known taxane.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it effectively induces apoptosis in drug-resistant ovarian and breast cancer cells. For instance, in vitro assays demonstrated that this compound has enhanced activity against paclitaxel-resistant ovarian cancer cell lines, showing potential as an alternative treatment option for resistant cancers .

Comparative Efficacy

In a comparative study involving several taxoids, this compound was evaluated alongside other derivatives for its cytotoxic effects. The results indicated that it outperformed many traditional taxanes in terms of potency against multidrug-resistant cell lines. The following table summarizes the cytotoxicity data:

| Taxoid | Cell Line | IC50 (µM) |

|---|---|---|

| Paclitaxel | LCC6-WT | 3.1 |

| This compound | LCC6-MDR | 1.8 |

| Other Taxoid A | LCC6-MDR | 4.8 |

| Other Taxoid B | LCC6-WT | 2.1 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. Modifications at the C2 and C10 positions significantly enhance its interaction with tubulin and overall cytotoxicity. A detailed SAR analysis suggests that the introduction of benzoyloxy groups increases hydrophobic interactions with cellular targets, thereby improving efficacy against cancer cells .

Study on Drug Resistance

A notable study explored the effects of this compound on drug-resistant ovarian cancer models. The compound demonstrated remarkable efficacy in promoting tubulin assembly and inhibiting cell growth in these models, suggesting its potential as a therapeutic agent for overcoming drug resistance in cancer treatments .

In Vivo Efficacy

In vivo studies using mouse xenograft models have further validated the anticancer potential of this compound. Mice treated with this compound showed significant tumor regression compared to control groups, reinforcing its viability as a candidate for clinical development in oncology .

Q & A

Q. Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) are critical for differentiation. The benzoyloxy group at C14β and the absence of a 2-acetyl group are key structural markers. Compare chemical shifts in the carbonyl region (e.g., benzoyloxy C=O at ~165-170 ppm in ¹³C NMR) and cross-peaks in HSQC to confirm substituent positions .

- Chromatographic separation (HPLC with C18 columns, isocratic elution using acetonitrile/water) can resolve co-eluting analogs, leveraging polarity differences from the benzoyloxy moiety .

Basic: How can researchers isolate 14β-benzoyloxy-2-deacetylbaccatin VI from natural sources, and what are common contaminants?

Q. Methodological Answer :

- Extraction : Use methanol or ethanol for preliminary extraction from yew species (e.g., Taxus spp.), followed by liquid-liquid partitioning with dichloromethane/water to enrich taxane derivatives.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the compound. Contaminants often include 10-deacetylbaccatin III or baccatin IX/X , which lack the C14β benzoyloxy group. Confirm purity via TLC (Rf comparison) and HPLC-DAD .

Advanced: What synthetic strategies are viable for modifying the benzoyloxy group at C14β to study structure-activity relationships (SAR)?

Q. Methodological Answer :

- Selective deprotection : Use mild acidic conditions (e.g., diluted HCl in THF) to hydrolyze the benzoyloxy group without disrupting the taxane core. Replace it with alternative acyl groups (e.g., p-nitrobenzoyl) via esterification with benzoyl chloride derivatives .

- Semi-synthetic routes : Start from 10-deacetylbaccatin III (CAS 32981-86-5), introducing the benzoyloxy group via benzoylation under controlled conditions (e.g., DMAP-catalyzed acylation). Monitor regioselectivity using LC-MS to avoid over-acylation at other hydroxyl sites .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., cytotoxicity vs. non-activity in certain assays)?

Q. Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and incubation times.

- Metabolic interference : Test for efflux pump activity (e.g., P-glycoprotein inhibitors like verapamil) to rule out false negatives.

- Structural validation : Reconfirm compound identity via X-ray crystallography or NOESY NMR to exclude batch-specific degradation (e.g., hydrolysis of the benzoyloxy group) .

Advanced: What computational methods are effective for predicting the binding affinity of 14β-benzoyloxy-2-deacetylbaccatin VI to microtubule targets?

Q. Methodological Answer :

- Molecular docking : Use software like AutoDock Vina with tubulin crystal structures (PDB: 1JFF). Focus on the benzoyloxy group’s interaction with the taxane-binding pocket’s hydrophobic residues.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-tubulin complex. Compare binding free energies (MM-PBSA) with paclitaxel analogs to identify critical substituent contributions .

Basic: What spectroscopic databases or reference standards are available for validating this compound?

Q. Methodological Answer :

- Commercial standards : Cross-reference with ChemFaces (CFN97197, CAS 705973-69-9) for NMR and HRMS data .

- Public databases : Use SciFindern or Reaxys for spectral comparisons. Validate minor peaks against known taxane degradation products (e.g., 2-deacetyl derivatives) .

Advanced: How can researchers optimize the stability of 14β-benzoyloxy-2-deacetylbaccatin VI in solution for long-term bioassays?

Q. Methodological Answer :

- Solvent selection : Use anhydrous DMSO for stock solutions, stored at -80°C. Avoid aqueous buffers with pH >7.0 to prevent benzoyloxy hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01%) to inhibit oxidative degradation. Monitor stability via UPLC-PDA at 0, 24, and 48 hours .

Advanced: What are the challenges in scaling up the semi-synthesis of this compound, and how can reaction yields be improved?

Q. Methodological Answer :

- Key bottlenecks : Low regioselectivity during benzoylation and side reactions at C7/C10 hydroxyls.

- Optimization : Use bulky acyl transfer catalysts (e.g., 4-DMAP) to favor C14β acylation. Employ flow chemistry for precise temperature control (20-25°C) and reduced reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.